molecular formula C23H27N B14210990 Isoquinoline, 1,2,3,4-tetrahydro-1-(1-octynyl)-2-phenyl- CAS No. 823814-02-4

Isoquinoline, 1,2,3,4-tetrahydro-1-(1-octynyl)-2-phenyl-

Cat. No.: B14210990
CAS No.: 823814-02-4
M. Wt: 317.5 g/mol
InChI Key: HBAUJJIZENJOSK-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-1-(1-octynyl)-2-phenyl- is a structurally complex tetrahydroisoquinoline (THIQ) derivative characterized by a 1-octynyl substituent at position 1 and a phenyl group at position 2 of the isoquinoline core. This compound belongs to a class of nitrogen-containing heterocycles with significant pharmacological and synthetic relevance. The octynyl group introduces alkyne functionality, which may enhance reactivity in click chemistry or serve as a synthetic handle for further derivatization . The phenyl substituent at position 2 is a common feature in bioactive THIQs, contributing to π-π stacking interactions in biological targets .

Properties

CAS No.

823814-02-4

Molecular Formula

C23H27N

Molecular Weight

317.5 g/mol

IUPAC Name

1-oct-1-ynyl-2-phenyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C23H27N/c1-2-3-4-5-6-10-17-23-22-16-12-11-13-20(22)18-19-24(23)21-14-8-7-9-15-21/h7-9,11-16,23H,2-6,18-19H2,1H3

InChI Key

HBAUJJIZENJOSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1C2=CC=CC=C2CCN1C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected THIQ Derivatives

Compound Name Substituents (Position 1 / Position 2) Key Features Biological/Physical Properties Reference(s)
1-(1-Octynyl)-2-phenyl-THIQ 1-octynyl / 2-phenyl Alkyne functionality for click chemistry; phenyl for π-π interactions Hypothesized antitumor/antimicrobial activity Extrapolated
1-Deutero-2-phenyl-THIQ-1-d1 1-deutero / 2-phenyl Isotopic labeling for mechanistic studies Used in synthetic methodology validation
1-Methyl-2-(phenylsulfonyl)-THIQ 1-methyl / 2-(phenylsulfonyl) Sulfonyl group enhances solubility and stability Potential neuroprotective applications
1-(2-Methyl-1H-indol-3-yl)-2-(4-methoxy-phenyl)-THIQ 1-indolyl / 2-methoxyphenyl Indole-methoxyphenyl hybrid for dual-target engagement Anticancer activity (hypothesized)
2-(2-Iodophenyl)-THIQ-1-carbonitrile 1-cyano / 2-iodophenyl Iodo substituent for halogen bonding; cyano for electronic modulation Antimicrobial and antitumor activity
1-(1-Naphthalenylcarbonyl)-2-phenyl-THIQ 1-naphthalenylcarbonyl / 2-phenyl Extended aromatic system for enhanced binding affinity Structural analog for receptor studies

Key Insights from Comparative Analysis

Substituent-Driven Reactivity: The 1-octynyl group in the target compound differentiates it from analogs like 1-deutero-THIQ (used in isotopic tracing ) or 1-methyl-THIQ (common in neuroactive compounds ). 2-Phenyl substituents are prevalent across THIQs (e.g., ), often linked to antimicrobial and antitumor activities due to hydrophobic interactions with biological targets.

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., 2-iodophenyl-THIQ ) exhibit stronger antimicrobial activity compared to electron-donating substituents (e.g., 2-methoxyphenyl ).
  • 1-Sulfonyl-THIQ derivatives (e.g., ) demonstrate improved solubility, a critical factor for drug bioavailability.

Synthetic Methodologies: The synthesis of 1-substituted-THIQs often involves reductive amination (e.g., NaBD4 reduction for deuterated analogs ) or nucleophilic substitution. The 1-octynyl group may require Sonogashira coupling or alkyne-azide cycloaddition for installation.

Structural and Crystallographic Data :

  • Studies on spiroheterocyclic-THIQs (e.g., ) reveal that substituent bulkiness influences crystal packing and solubility. The linear 1-octynyl chain may reduce crystallinity compared to rigid aromatic substituents.

Preparation Methods

Bischler-Napieralski Reaction with Octynyl-Modified Substrates

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines, which can be reduced to tetrahydroisoquinolines. For the target compound, 1-(1-octynyl) substitution requires modifying the phenethylamine precursor to incorporate the octynyl group.

Procedure :

  • Synthesis of N-(2-(1-Octynyl)phenethyl)benzamide :
    • React 2-(1-octynyl)phenethylamine with benzoyl chloride in aqueous NaOH to form the corresponding amide.
    • Key conditions : Ice-cooling (0–10°C) to suppress side reactions.
  • Cyclization with Phosphorus Pentoxide (P₂O₅) :
    • Treat the amide with P₂O₅ and POCl₃ in benzene at 80–100°C to form 1-(1-octynyl)-2-phenyl-3,4-dihydroisoquinoline.
    • Yield : ~90% (based on analogous phenyl derivatives).
  • Reduction to Tetrahydroisoquinoline :
    • Reduce the dihydro intermediate with NaBH₄ in methanol to yield the tetrahydro product.

Challenges :

  • Limited commercial availability of 2-(1-octynyl)phenethylamine necessitates multi-step synthesis.
  • Regioselectivity during cyclization must favor the 1-position for octynyl incorporation.

Pictet-Spengler Reaction for Stereocontrolled Synthesis

Modern Metal-Catalyzed Cyclization-Deoxygenation Strategies

Silver-Triflate-Mediated Cyclization of 2-Alkynylbenzaldoximes

A novel method from Thieme-Connect utilizes 2-alkynylbenzaldoximes for direct isoquinoline synthesis. For the target compound:

  • Synthesis of 2-(1-Octynyl)benzaldoxime :
    • React 2-iodobenzaldehyde with 1-octyne via Sonogashira coupling.
    • Convert the aldehyde to an oxime using hydroxylamine hydrochloride.
  • Cyclization-Deoxygenation :
    • Treat with AgOTf (10 mol%) in DMF at 60°C to form the isoquinoline N-oxide intermediate.
    • Add CS₂ to reduce the N-oxide, yielding 1-(1-octynyl)-2-phenylisoquinoline.
    • Yield : Up to 95% (for analogous substrates).

Advantages :

  • High functional group tolerance.
  • Mild conditions avoid decomposition of the octynyl group.

Post-Cyclization Functionalization: Introducing the 1-Octynyl Group

Sonogashira Coupling on Preformed Tetrahydroisoquinoline

For late-stage introduction of the octynyl group:

  • Synthesis of 1-Bromo-2-phenyltetrahydroisoquinoline :
    • Brominate the 1-position using N-bromosuccinimide (NBS).
  • Cross-Coupling with 1-Octyne :
    • Use Pd(PPh₃)₂Cl₂ and CuI in Et₃N to facilitate Sonogashira coupling.
    • Yield : ~65–75% (based on similar couplings).

Drawbacks :

  • Requires halogenated tetrahydroisoquinoline precursors.
  • Risk of over-reduction or side reactions at the alkyne.

Resolution of Enantiomers Using Chiral Tartrates

For enantiomerically pure products (e.g., (S)-1-(1-octynyl)-2-phenyltetrahydroisoquinoline):

  • Formation of Diastereomeric Salts :
    • React racemic tetrahydroisoquinoline with D-tartaric acid in isopropanol/water.
  • Crystallization and Isolation :
    • Preferential crystallization of the (S)-tartrate salt yields >98% enantiomeric excess (ee).
  • Free Base Recovery :
    • Treat the salt with NaOH to regenerate the free base.

Yield : ~43% after resolution (based on phenyl analog data).

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Advantages Limitations
Bischler-Napieralski 2-(1-Octynyl)phenethylamine, benzoyl chloride Acylation, cyclization, reduction 80–90% High yield, scalable Complex amine synthesis
Pictet-Spengler 2-Phenylethylamine, 1-octynyl glyoxal Acidic condensation 70–80% Stereocontrol Limited substrate availability
AgOTf/CS₂ cyclization 2-(1-Octynyl)benzaldoxime Cyclization-deoxygenation 90–95% Mild conditions, high efficiency Requires specialized oxime precursors
Sonogashira coupling 1-Bromo-tetrahydroisoquinoline, 1-octyne Cross-coupling 65–75% Late-stage functionalization Low yield, halogenation required

Industrial and Environmental Considerations

  • Cost Efficiency : The AgOTf/CS₂ method minimizes toxic byproducts (e.g., avoids P₂O₅ decomposition).
  • Solvent Use : Aqueous workups in Bischler-Napieralski routes reduce organic waste.
  • Catalyst Recovery : Silver catalysts in cyclization-deoxygenation are non-recoverable, increasing costs.

Q & A

What are the common synthetic routes for preparing 1,2,3,4-tetrahydroisoquinoline derivatives with alkyl and aryl substituents?

Basic Research Question
Key methods include:

  • Pummerer-type cyclization : Using N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides to form 4-aryl-2-methyl derivatives via sulfoxide activation .
  • Reductive amination : Employing aldehydes/ketones and amines in the presence of NaBH₃CN or H₂/Pd-C to introduce alkyl/aryl groups at the 1-position .
  • Mannich reactions : For introducing substituents at the 3-position, using formaldehyde and secondary amines under acidic conditions .
    Reference : Venkov et al. (1990) and Toda et al. (2000) provide optimized protocols for regioselective substitutions .

How can reaction yields be optimized for Pummerer-type cyclization in synthesizing 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines?

Advanced Research Question
Critical factors include:

  • Catalyst selection : Using BF₃·Et₂O or TsOH to enhance cyclization efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
  • Temperature control : Maintaining 80–100°C minimizes side reactions (e.g., over-oxidation) .
    Data Contradiction : Yields vary between 45–78% depending on aryl group steric hindrance. Toda et al. (2000) achieved higher yields with electron-donating substituents .

What spectroscopic techniques are essential for characterizing 1,2,3,4-tetrahydroisoquinoline derivatives?

Basic Research Question
Standard methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 1-octynyl vs. phenyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C≡C stretch of 1-octynyl at ~2100 cm⁻¹) .
    Example : used ¹H NMR to resolve stereochemistry in a 2-(4-iodophenyl) derivative .

How does X-ray crystallography resolve stereochemical ambiguities in 1,2,3,4-tetrahydroisoquinoline derivatives?

Advanced Research Question
Single-crystal X-ray analysis:

  • Crystal growth : Ethyl acetate/hexane mixtures yield suitable crystals for low-symmetry space groups .
  • Key metrics : Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .
    Case Study : Ma et al. (2011) resolved the cis-configuration of a 2-phenyl derivative using C–C bond lengths (mean 0.004 Å) and torsion angles .

What in vitro assays are used to evaluate the biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives?

Basic Research Question
Common assays:

  • Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement studies for neurotransmitter receptors .
    Safety Note : Compounds with acute oral toxicity (Category 4, H302) require strict handling protocols .

How can conflicting pharmacological data (e.g., IC₅₀ variability) be resolved for 1,2,3,4-tetrahydroisoquinoline analogs?

Advanced Research Question
Strategies include:

  • Dose-response validation : Replicate assays across multiple labs to exclude batch variability .
  • Metabolic stability testing : Assess cytochrome P450 interactions to identify false positives .
  • Structural analogs : Compare activity trends with substituent electronic profiles (e.g., methoxy vs. nitro groups) .
    Example : reports conflicting cytotoxicity data (IC₅₀ 2–15 µM) due to assay interference from residual DMSO .

How should researchers address contradictions in synthetic yields reported across literature?

Basic Research Question
Approach:

  • Reagent purity : Ensure anhydrous solvents and fresh catalysts (e.g., NaBH₄ vs. aged samples) .
  • Reproducibility trials : Document reaction conditions (e.g., inert atmosphere, stirring rate) .
  • Statistical analysis : Use ANOVA to compare yield distributions from independent trials .
    Case Study : Venkov et al. (1990) reported 70% yield for 2-methyl derivatives, but later studies achieved 55–60% due to trace moisture .

What advanced techniques resolve NMR spectral overlaps in 1,2,3,4-tetrahydroisoquinoline derivatives?

Advanced Research Question
Solutions include:

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and quaternary carbons .
  • Variable-temperature NMR : Reduces signal broadening in conformationally flexible analogs .
  • Isotopic labeling : ¹³C-enriched samples clarify carbon connectivity .
    Example : used ¹H-¹³C HSQC to distinguish overlapping methylene signals in a 6,7-dimethoxy derivative .

What safety protocols are critical when handling 1,2,3,4-tetrahydroisoquinoline derivatives?

Basic Research Question
Essential measures:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Spill management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .
    Reference : Safety Data Sheets (SDS) from Aaron Chemicals LLC detail first-aid measures for oral exposure .

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